

# Technical Guide: 2-Methyl-4-(2-methylbenzamido)benzoic acid

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## Compound of Interest

Compound Name: 2-Methyl-4-(2-methylbenzamido)benzoic acid

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This technical guide provides an in-depth overview of **2-Methyl-4-(2-methylbenzamido)benzoic acid**, a key intermediate in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan. This document outlines commercially available suppliers, detailed synthetic protocols, and a visual representation of its role in the manufacturing of Tolvaptan.

## Core Compound Information

Chemical Name: **2-Methyl-4-(2-methylbenzamido)benzoic acid** CAS Number: 317374-08-6

Molecular Formula: C<sub>16</sub>H<sub>15</sub>NO<sub>3</sub> Molecular Weight: 269.30 g/mol Synonyms: Tolvaptan side chain, Tolvaptan Impurity 8, 4-(2-Methylbenzamido)-2-methyl-benzoic Acid

## Commercial Suppliers

The following table summarizes key information for sourcing **2-Methyl-4-(2-methylbenzamido)benzoic acid** for research and development purposes. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities	Price (EUR)	Storage
Sigma-Aldrich	97%	1 g, 5 g, 10 g	€86.94 (1 g), €133.49 (5 g), €182.48 (10 g)	Refrigerator
ChemScene	≥97%	Inquire	Inquire	Room temperature
Biosynth	Inquire	Inquire	Inquire	Inquire
ChemicalBook	98%, 99%	10 mg, 25 kg, 1 kg	Inquire, \$120.00 (1 kg)	Room Temperature
Daicel Pharma Standards	Inquire	Inquire	Inquire	2 to 8°C
Manus Aktteva Biopharma LLP	Inquire	R&D to Commercial	Inquire	2-8°C Refrigerator
Pharmaffiliates	Inquire	Inquire	Inquire	2-8°C Refrigerator
Veeprho	Inquire	Inquire	Inquire	Inquire
Fluorochem	Inquire	Inquire	Inquire	Inquire
Home Sunshine Pharma	Inquire	Inquire	Inquire	Inquire

## Synthesis and Experimental Protocols

**2-Methyl-4-(2-methylbenzamido)benzoic acid** is a crucial intermediate in the synthesis of Tolvaptan.[1] Below are detailed experimental protocols for its synthesis.

### Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid from 4-Amino-2-methylbenzoic acid

This four-step synthesis starts from 3-methyl aniline and culminates in the desired product.[2]

### Step 1: Preparation of 2-Methyl-4-aminobenzaldehyde

- In an ice bath, add phosphorus oxychloride (34.3 g) dropwise to N,N-dimethylformamide (60 ml) while stirring at 0-5°C for 1 hour.[\[2\]](#)
- Add 3-methyl aniline (20 g) and heat the mixture to 60°C for 6 hours.[\[2\]](#)
- Cool the reaction mixture to room temperature, add ice water (120 ml), and adjust the pH to 8 with 2M NaOH.[\[2\]](#)
- Extract the mixture twice with ethyl acetate (120 ml each).[\[2\]](#)
- Combine the ethyl acetate layers, wash twice with water (60 ml each), dry over anhydrous sodium sulfate, filter, and evaporate the ethyl acetate under reduced pressure to obtain 2-methyl-4-aminobenzaldehyde.[\[2\]](#)
- Recrystallize the crude product with acetone to obtain a pale yellow solid.[\[2\]](#)

### Step 2: Preparation of 2-Methyl-4-aminobenzonitrile

- Add 2-methyl-4-aminobenzaldehyde (20 g) to formic acid (100 ml), followed by hydroxylamine hydrochloride (15.5 g) and sodium formate (23 g).[\[2\]](#)
- Heat the mixture to 100°C for 3 hours.[\[2\]](#)
- Remove the formic acid under reduced pressure, cool to room temperature, add water (200 ml), stir for 1 hour, and filter to obtain a yellow solid of 2-methyl-4-aminobenzonitrile.[\[2\]](#)

### Step 3: Preparation of 2-Methyl-4-aminobenzoic acid

- Add 2-methyl-4-aminobenzonitrile (10 g) to a mixture of ethylene glycol (50 ml) and water (50 ml), followed by sodium hydroxide (15 g).[\[2\]](#)
- Heat the mixture to 100°C for 6 hours.[\[2\]](#)
- Cool to room temperature and adjust the pH of the system to 4-5 by adding concentrated hydrochloric acid dropwise while stirring for 2 hours.[\[2\]](#)

- Filter to obtain 2-methyl-4-aminobenzoic acid as a solid.[2]

#### Step 4: Preparation of **2-Methyl-4-(2-methylbenzamido)benzoic acid**

- Dissolve 2-methyl-4-aminobenzoic acid (10 g) in acetone (150 ml), then add triethylamine (8.7 g).[2]
- Cool the reaction mixture to 0-5°C and slowly add 2-methylbenzoyl chloride (12.2 g) while controlling the temperature at 0-10°C.[2]
- After complete addition, raise the temperature to 30°C and react for 10 hours.[2]
- After the reaction, add ice water (150 ml), stir for 0.5 hours, and filter.[2]
- Purify the product with a mixed solvent of ethyl acetate and ethanol to obtain a white solid of **2-methyl-4-(2-methylbenzamido)benzoic acid**.[2]

## Synthesis of Tolvaptan from 2-Methyl-4-(2-methylbenzamido)benzoic acid

The following protocol outlines the conversion of **2-Methyl-4-(2-methylbenzamido)benzoic acid** to Tolvaptan.

#### Step 1: Preparation of 2-Methyl-4-(2-methylbenzamido)benzoyl chloride

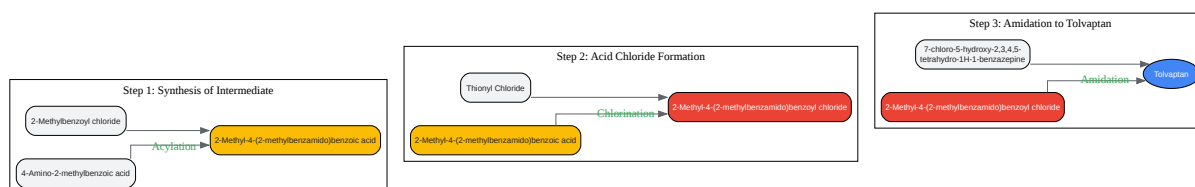
- In a reaction flask, add **2-Methyl-4-(2-methylbenzamido)benzoic acid** (6.4 g, 0.0238 mol) and tetrahydrofuran (60 ml).[3]
- Add 1 drop of DMF, raise the temperature to 40°C, and add thionyl chloride (3.4 g, 0.0286 mol) dropwise over approximately 10 minutes.[3]
- Maintain the temperature at 40°C and react for 4 hours, monitoring by TLC until the starting material is consumed.[3]
- Evaporate the solvent under reduced pressure to obtain a brownish-yellow oil of 2-Methyl-4-(2-methylbenzamido)benzoyl chloride. This is used directly in the next step.[3][4]

#### Step 2: Synthesis of Tolvaptan

- Dissolve 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine (2.0 g, 10.12 mmol) in dichloromethane (50 ml).[4]
- Add the previously prepared 2-Methyl-4-(2-methylbenzamido)benzoyl chloride (3.2 g, 11.13 mmol).[4]
- Under a 0°C condition, add 2N aqueous sodium hydroxide solution (7.6 ml) dropwise.[4]
- Continue stirring for 2 hours, monitoring the reaction to completion by TLC.[4]

## Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of Tolvaptan, highlighting the role of **2-Methyl-4-(2-methylbenzamido)benzoic acid**.



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Caption: Synthetic pathway of Tolvaptan highlighting the key intermediate.

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